

# Application Notes and Protocols for Radiolabeling of CCK2R Peptides with Lutetium 177

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the diagnosis and treatment of various cancers, including medullary thyroid carcinoma and small cell lung cancer, due to its overexpression in these malignancies. Peptide Receptor Radionuclide Therapy (PRRT) utilizing CCK2R-targeting peptides labeled with therapeutic radionuclides like Lutetium-177 (177Lu) offers a targeted approach to deliver cytotoxic radiation to tumor cells while minimizing damage to healthy tissues. This document provides detailed application notes and experimental protocols for the radiolabeling of DOTA-conjugated CCK2R peptides with 177Lu.

Lutetium-177 is an ideal radionuclide for PRRT due to its favorable decay characteristics, including a half-life of 6.65 days, emission of medium-energy beta particles for therapy, and gamma photons suitable for imaging.[1] The stable chelation of <sup>177</sup>Lu is most commonly achieved using the bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is conjugated to the N-terminus of the CCK2R-targeting peptide.

This guide covers the necessary materials, detailed step-by-step protocols for manual and automated radiolabeling, quality control procedures, and a summary of the performance of various <sup>177</sup>Lu-labeled CCK2R peptides.



#### **CCK2R Signaling Pathway**

Activation of the CCK2R by its natural ligands, gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that regulate cell proliferation, differentiation, and survival.[2] Upon ligand binding, the CCK2R, a G protein-coupled receptor, primarily couples to Gq and Gα12/13 proteins. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca²+), while DAG activates protein kinase C (PKC).[2] These signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial regulators of cellular processes.[2] Understanding this pathway is critical for the development of targeted therapies.





Click to download full resolution via product page

CCK2R Signaling Cascade



## **Experimental Protocols Materials and Reagents**

- DOTA-conjugated CCK2R peptide: (e.g., DOTA-MGS5, PP-F11N) of GMP-grade quality.
- Lutetium-177 Chloride (177LuCl<sub>3</sub>): No-carrier-added (NCA), in 0.04 M HCl.
- · Buffers:
  - 0.1 M Sodium Acetate Buffer (pH 4.0-5.0).
  - 0.25 M Ammonium Acetate Buffer (pH 5.0).
- Stabilizer/Antioxidant:
  - · Gentisic Acid.
  - L-methionine.
  - Ascorbic Acid.
- Quenching Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution.
- Purification: Sep-Pak® C18 light cartridges.
- Solvents: Ethanol (Ph. Eur. grade), Water for Injection (WFI).
- Quality Control:
  - Radio-HPLC system: with a suitable C18 column and a gradient of acetonitrile and water (containing 0.1% TFA).
  - ITLC-SG strips: developed with a mobile phase of 0.1 M sodium citrate (pH 5.0).
- Equipment:
  - Heating block or water bath capable of maintaining 90-100°C.
  - Vortex mixer.



- Dose calibrator.
- o pH meter or pH indicator strips.
- Sterile, low protein binding reaction vials.

#### **Radiolabeling Workflow**

The general workflow for the radiolabeling of DOTA-peptides with <sup>177</sup>Lu involves the chelation of the radionuclide by the DOTA moiety under controlled temperature and pH, followed by purification and quality control to ensure the final product is suitable for preclinical or clinical use.





Click to download full resolution via product page

General Radiolabeling Workflow



## Detailed Manual Radiolabeling Protocol (Example: [177Lu]Lu-DOTA-MGS5)

This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific laboratory conditions.[4][5]

- · Preparation:
  - In a sterile, low protein binding vial, add 100 μg of DOTA-MGS5.
  - Add a sufficient volume of 0.25 M ammonium acetate buffer containing a stabilizer like gentisic acid to achieve a final pH of 4.0-5.0.[5][6] The kinetics of labeling are optimal at pH 4-4.5.[6]
- Radiolabeling Reaction:
  - Carefully add the desired activity of no-carrier-added <sup>177</sup>LuCl<sub>3</sub> (e.g., 3-10 GBq) to the reaction vial.[5]
  - · Gently vortex the mixture.
  - Incubate the reaction vial in a heating block or water bath at 90-95°C for 15-30 minutes.[5]
     [7]
- Cooling and Quenching:
  - After incubation, allow the vial to cool to room temperature.
  - (Optional) Add a small volume of 0.05 M DTPA solution to chelate any remaining free
     177Lu.
- Purification (if necessary):
  - If the radiochemical purity (RCP) is below 95%, purification is required.
  - Condition a Sep-Pak® C18 light cartridge by washing with ethanol (5 mL) followed by WFI (10 mL).



- Load the reaction mixture onto the cartridge. The [177Lu]Lu-DOTA-MGS5 will be retained.
- Wash the cartridge with WFI (10 mL) to remove unreacted <sup>177</sup>Lu and hydrophilic impurities.
- Elute the final product with a small volume (0.5-1 mL) of 50% ethanol in saline.
- Final Formulation:
  - Evaporate the ethanol under a stream of sterile nitrogen.
  - Reconstitute the purified product in sterile 0.9% sodium chloride for injection.
  - Perform sterile filtration using a 0.22 μm filter into a sterile vial.

#### **Automated Synthesis**

For clinical applications and routine production, automated synthesis modules (e.g., Modular-Lab PharmTracer®) are recommended.[8][9] These systems offer advantages in terms of radiation safety, reproducibility, and GMP compliance.[9] The automated process typically follows the same chemical principles as the manual method but utilizes a pre-assembled cassette and software-controlled steps for reagent addition, heating, purification, and final formulation.[5] An automated synthesis of [177Lu]Lu-DOTA-MGS5 using 100 µg of peptide and starting activities of 3.2–10.7 GBq resulted in a final product with a radiochemical purity of >98% within approximately 45 minutes.[5]

### **Quality Control**

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

- Radiochemical Purity (RCP): This is the most critical quality attribute and should be ≥95%.
  - Radio-HPLC: The gold standard for determining RCP, separating the desired product from impurities and radiolytic byproducts.
  - ITLC-SG: A rapid method for in-process control. Using a mobile phase of 0.1 M sodium citrate, the labeled peptide remains at the origin (Rf=0.0-0.1), while free <sup>177</sup>Lu moves with the solvent front (Rf=0.9-1.0).



- pH: Should be within a physiologically acceptable range (typically 5.0-7.0).
- Sterility and Endotoxins: The final product must be sterile and meet the specified limits for bacterial endotoxins.
- Radionuclidic Purity: Assessed to ensure the absence of other radioactive isotopes.

# Data Presentation: Performance of <sup>177</sup>Lu-Labeled CCK2R Peptides

The following tables summarize key quantitative data for several prominent <sup>177</sup>Lu-labeled CCK2R peptides from preclinical studies.

Table 1: Radiolabeling and In Vitro Characteristics

| Peptide<br>Analog                             | Radiochemi<br>cal Purity<br>(RCP) | Molar<br>Activity<br>(GBq/µmol) | Receptor<br>Affinity<br>(IC50, nM) | Cell Line  | Reference   |
|-----------------------------------------------|-----------------------------------|---------------------------------|------------------------------------|------------|-------------|
| [ <sup>177</sup> Lu]Lu-<br>DOTA-MGS5          | >98%                              | 10-40                           | ~1.5                               | A431-CCK2R | [4][10][11] |
| [ <sup>177</sup> Lu]Lu-PP-<br>F11N            | >95%                              | N/A                             | ~1.0                               | A431-CCK2R | [12][13]    |
| [ <sup>177</sup> Lu]Lu-<br>DOTA-cyclo-<br>MG1 | >98%                              | ~55                             | ~2.1                               | A431-CCK2R | [14][15]    |
| [ <sup>177</sup> Lu]Lu-<br>DOTA-cyclo-<br>MG2 | >98%                              | ~55                             | ~3.0                               | A431-CCK2R | [14][16]    |

N/A: Not Available

Table 2: In Vitro Cell Uptake (% of total activity)



| Peptide<br>Analog                           | 1h Incubation | 4h Incubation | Cell Line  | Reference |
|---------------------------------------------|---------------|---------------|------------|-----------|
| [ <sup>177</sup> Lu]Lu-DOTA-<br>MGS5        | ~50%          | ~68%          | A431-CCK2R | [11]      |
| [ <sup>177</sup> Lu]Lu-1<br>(modified MGS5) | ~60%          | ~73%          | A431-CCK2R | [11]      |
| [ <sup>177</sup> Lu]Lu-2<br>(modified MGS5) | ~45%          | ~49%          | A431-CCK2R | [11]      |
| [ <sup>177</sup> Lu]Lu-DOTA-<br>cyclo-MG1   | ~25%          | ~35%          | A431-CCK2R | [14]      |
| [ <sup>177</sup> Lu]Lu-DOTA-<br>cyclo-MG2   | ~20%          | ~30%          | A431-CCK2R | [14]      |

Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/g)

| Peptide<br>Analog                              | 1h p.i. | 4h p.i. | 24h p.i. | Animal<br>Model         | Reference |
|------------------------------------------------|---------|---------|----------|-------------------------|-----------|
| [ <sup>177</sup> Lu]Lu-<br>DOTA-MGS5           | ~68.1   | ~22.9   | ~28.9    | A431-CCK2R<br>Xenograft | [4][11]   |
| [ <sup>177</sup> Lu]Lu-1<br>(modified<br>MGS5) | N/A     | ~22.2   | N/A      | A431-CCK2R<br>Xenograft | [11]      |
| [ <sup>177</sup> Lu]Lu-2<br>(modified<br>MGS5) | N/A     | ~32.1   | N/A      | A431-CCK2R<br>Xenograft | [11]      |
| [ <sup>177</sup> Lu]Lu-PP-<br>F11N             | ~18.0   | ~15.0   | ~10.0    | A431-CCK2R<br>Xenograft | [12]      |

p.i.: post-injection



#### Conclusion

The radiolabeling of DOTA-conjugated CCK2R peptides with Lutetium-177 is a robust and reproducible process that can be performed both manually and with automated systems.[9][10] Achieving high radiochemical purity is critical and is dependent on optimized reaction conditions, including pH, temperature, and the use of stabilizers.[6] The various developed minigastrin analogs, such as DOTA-MGS5 and PP-F11N, have demonstrated high affinity for CCK2R and significant tumor uptake in preclinical models, supporting their potential for clinical translation in PRRT.[4][13] The protocols and data presented herein provide a comprehensive resource for researchers and drug developers working to advance CCK2R-targeted radionuclide therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. medrxiv.org [medrxiv.org]
- 9. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]







- 10. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 177Lu Labeled Cyclic Minigastrin Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling of CCK2R Peptides with Lutetium-177]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433333#radiolabeling-of-cck2r-peptides-with-lutetium-177]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com